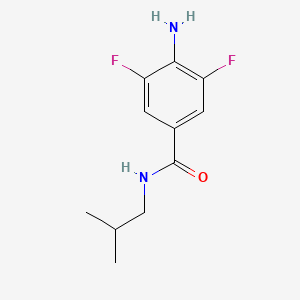

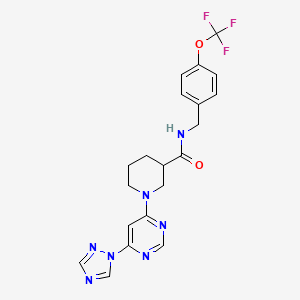

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

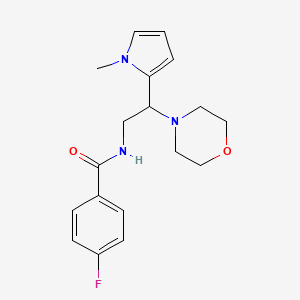

4-Amino-3,5-difluoro-N-(2-methylpropyl)benzamide is a compound with the molecular formula C11H14F2N2O and a molecular weight of 228.24 . It has been synthesized and examined for its potential use in various fields of research and industry.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, some properties such as boiling point are not specified in the sources I found .Scientific Research Applications

Synthesis and Properties of Polyamides

One of the primary applications of 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide and related compounds is in the synthesis of new polyamides with unique properties. Researchers have synthesized organo-soluble polyamides using semifluorinated aromatic diamines, including variants of the compound , which exhibited high molecular weights, good solubility in organic solvents, and excellent thermal stability. These polyamides demonstrated clear and flexible films with significant tensile strengths, indicating their potential use in advanced material applications (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Development of Hyperbranched Aromatic Polyamides

Another notable application involves the development of hyperbranched aromatic polyamides. Through the thermal polymerization of related monomers, researchers have created hyperbranched aromatic polyamides, demonstrating the compound's utility in polymer chemistry. These polymers exhibited solubility in various organic solvents and inherent viscosities indicative of their potential in creating novel materials with unique mechanical properties (Yang, Jikei, & Kakimoto, 1999).

Advanced Material Synthesis

The compound's derivatives have been used in the synthesis of advanced materials, such as tetranuclear [Cu-Ln]2 single molecule magnets. These materials, synthesized using ligands derived from the compound, have shown promising applications in the field of magnetics due to their unique ferromagnetic interactions and behavior as single molecule magnets, illustrating the compound's versatility in material science (Costes, Shova, & Wernsdorfer, 2008).

Fluorinated Heterocycles in Pharmaceutical Chemistry

The compound and its derivatives have also found applications in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. Research has focused on creating fluorinated heterocycles via C-H activation and coupling processes, highlighting the compound's importance in the development of new pharmacological agents (Wu et al., 2017).

Antibacterial Studies

Additionally, the compound has been used in the synthesis of benzamide-based derivatives for antibacterial studies. These studies have explored the antibacterial activity towards both gram-positive and gram-negative bacteria, indicating the compound's potential in contributing to new antibacterial agents (Adam et al., 2016).

Safety and Hazards

Safety precautions for handling 4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name |

4-amino-3,5-difluoro-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXITUGWGZFWLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=C(C(=C1)F)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684111.png)

![N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2684117.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2684118.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2684122.png)

![8-Oxabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B2684132.png)